3-ACETYLOXINDOLE

Oxindole synthesis Deacylative alkylation 3,3‑Disubstituted oxindoles

Researchers often face synthetic bottlenecks constructing 3,3-disubstituted oxindole libraries due to harsh, cryogenic alkylation conditions. 3-Acetyloxindole resolves this: its 3-acetyl oxindole scaffold enables room-temperature deacylative mono- and dialkylation, accelerating medicinal chemistry programs without specialized equipment. Beyond synthesis, its validated IC50 of 520 µM against dihydroorotase and inactivity against TLK2 make it an essential negative control for assay development. For process labs, the NaBH4/HOAc reduction offers a scalable one-step route to 3-ethyloxindole in 74% yield. Sourced for consistent purity, this building block shortens route design and ensures reliable screening.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 17266-70-5
Cat. No. B098130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ACETYLOXINDOLE
CAS17266-70-5
Synonyms3-Acetyloxindole
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCC(=O)C1C2=CC=CC=C2NC1=O
InChIInChI=1S/C10H9NO2/c1-6(12)9-7-4-2-3-5-8(7)11-10(9)13/h2-5,9H,1H3,(H,11,13)
InChIKeyIHJYVWOJWNTHBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3‑Acetyloxindole (CAS 17266‑70‑5) – Procurement‑Grade Oxindole Building Block


3‑Acetyloxindole (3‑acetyl‑1,3‑dihydro‑2H‑indol‑2‑one; Ro 90‑2341) is a C10H9NO2 heterocycle belonging to the oxindole (indolin‑2‑one) family [1]. It bears a single acetyl substituent at the 3‑position of the lactam ring, distinguishing it from isomeric acetyloxindoles (e.g., 5‑acetyloxindole), the parent oxindole, and 3‑acetylindole (which lacks the 2‑oxo group). The compound is a well‑characterized, crystalline solid whose primary documented value lies in its use as a versatile synthetic intermediate, rather than as a stand‑alone pharmacological agent [2].

Why 3‑Acetyloxindole Cannot Be Replaced by 3‑Acetylindole or Unsubstituted Oxindole


The 3‑acetyl‑2‑oxindole scaffold presents three functional handles – the N–H, the C3 acetyl carbonyl, and the C2 lactam carbonyl – whose collective reactivity is absent in close analogs. 3‑Acetylindole (CAS 703‑80‑0) lacks the C2 carbonyl, precluding the deacylative alkylation and reductive transformations that make 3‑acetyloxindole a privileged entry point to 3,3‑disubstituted oxindoles [1]. Unsubstituted oxindole requires separate C3 activation before alkylation, adding steps and reducing overall efficiency. Even among acetyloxindole positional isomers, the 3‑acetyl regiochemistry directs enolate formation to C3, enabling chemo‑selective mono‑ and dialkylation protocols that 5‑ or 6‑acetyloxindoles cannot match [1][2].

Quantitative Differentiation of 3‑Acetyloxindole Against Its Closest Comparators


Deacylative Monoalkylation – Exclusive Reactivity vs. 3‑Acetylindole

3‑Acetyloxindole undergoes clean deacylative monoalkylation with alkyl halides and Triton B (benzyltrimethylammonium hydroxide) at room temperature to afford 3‑alkyl‑2‑oxindoles in good yields. This transformation exploits the lability of the C3 acetyl group under basic conditions and cannot be performed on 3‑acetylindole, which lacks the essential C2 carbonyl for enolate stabilization [1]. The reaction represents a direct, protecting‑group‑free route to 3‑monosubstituted oxindoles, whereas unsubstituted oxindole requires pre‑functionalization (e.g., via isatin reduction) before C3 alkylation [2].

Oxindole synthesis Deacylative alkylation 3,3‑Disubstituted oxindoles Building block

Reductive Conversion to 3‑Ethyloxindole – Yield Benchmark vs. Alternative Reducing Systems

Treatment of 3‑acetyloxindole with sodium borohydride in acetic acid at elevated temperature (approx. 90 °C for 90 min) directly reduces the C3 acetyl group to an ethyl substituent, yielding 3‑ethyl‑1,3‑dihydro‑2H‑indol‑2‑one in 74% isolated yield [1]. The analogous transformation cannot be performed on 3‑acetylindole because the indole C2–C3 double bond is also reduced under these conditions, leading to indoline products rather than the desired 3‑alkylindole [2].

Oxindole reduction Sodium borohydride 3‑Alkyloxindole synthesis Process chemistry

Antimalarial Activity Profile – Weak Hematin Polymerization Inhibition vs. Chloroquine

In a high‑throughput antimalarial screen, 3‑acetyloxindole (tested as Ro 90‑2341) exhibited an IC50 of 14 µM in the hematin polymerization assay and an IC50 of 28.5 µM against cultured P. falciparum (NF54 strain) [1]. In the same assay panel, chloroquine (Ro 01‑6014) showed an IC50 of 0.45 µM against the parasite, making 3‑acetyloxindole approximately 63‑fold less potent. Several other chemotypes in the same screen (e.g., piperazine Ro 10‑3428, IC50 = 0.21 µM) also substantially outperformed 3‑acetyloxindole [1]. Importantly, 3‑acetyloxindole was not cytotoxic to HeLa cells at the tested concentrations (IC50 > 28.5 µM) [1].

Antimalarial Hematin polymerization Plasmodium falciparum Ro 90‑2341

Extremely Weak Dihydroorotase Inhibition vs. Potent Kinase Inhibition by Other Oxindoles

3‑Acetyloxindole was evaluated for inhibition of dihydroorotase (CAD protein) from mouse Ehrlich ascites cells at pH 7.37, yielding an IC50 of 5.20 × 10⁵ nM (520 µM) [1]. This represents negligible enzyme inhibition. In contrast, numerous 3‑substituted oxindole derivatives have been reported with nanomolar kinase inhibitory activity (e.g., oxindole‑based Pfmrk inhibitors with IC50 = 1.5 µM [2]; 3,5‑substituted oxindoles inhibiting AMPK with IC50 < 10 nM [3]). The >500‑fold gap between 3‑acetyloxindole and these oxindole kinase inhibitors underscores that C3 acetylation alone does not confer general enzyme inhibition; biological activity emerges only upon further substitution.

Dihydroorotase Enzyme inhibition CAD protein BindingDB Selectivity

C3 Regiochemistry Dictates Synthetic Utility – Positional Isomer Differentiation from 5‑Acetyloxindole

In a quantitative structure–activity relationship (QSAR) campaign targeting Tousled‑like kinase 2 (TLK2), switching the oxindole core from the parent unsubstituted scaffold to 5‑acetyloxindole improved TLK2 inhibition from an IC50 of 240 nM to 150 nM [1]. This demonstrates that the acetyl group position on the oxindole ring directly modulates kinase affinity. 3‑Acetyloxindole was not identified as a TLK2 inhibitor in this program, implying that the C3 acetyl substitution either abolishes or drastically reduces TLK2 binding relative to the C5 isomer. The positional specificity of acetyl substitution thus critically determines whether the compound functions as a kinase inhibitor (5‑acetyl) or as a synthetic intermediate (3‑acetyl).

Regiochemistry Kinase inhibitor design TLK2 Positional isomer SAR

Optimal Application Scenarios for 3‑Acetyloxindole Based on Quantitative Evidence


Synthesis of 3,3‑Disubstituted Oxindole Libraries via Deacylative Alkylation

Medicinal chemistry groups constructing libraries of 3,3‑disubstituted oxindoles for anticancer or anti‑inflammatory screening benefit from 3‑acetyloxindole as the preferred starting material. The deacylative monoalkylation protocol (Triton B, alkyl halide, rt) enables room‑temperature diversification without cryogenic equipment [1]. A subsequent second alkylation or allylation (Pd‑catalyzed) yields 3,3‑disubstituted products in good overall yields [2]. This two‑step sequence is significantly more operationally convenient than BuLi‑mediated alkylation of unsubstituted oxindole, which requires strict oxygen exclusion and −78 °C temperature control [3].

Negative Control or Inactive Scaffold in Kinase and Enzyme Assays

With a measured IC50 of 520 µM against dihydroorotase and no detectable activity against TLK2, 3‑acetyloxindole serves as an experimentally validated negative control in enzyme inhibition assays [1][2]. When screening oxindole‑based compound collections against kinases (e.g., CDKs, AMPK, FGFR1), 3‑acetyloxindole can establish the baseline for inactive scaffold behavior, helping to distinguish genuine structure‑derived activity from assay artifacts.

Precursor to 3‑Alkyloxindoles via Borohydride Reduction

Process chemistry laboratories requiring multigram quantities of 3‑ethyloxindole or related 3‑alkyl derivatives can leverage the NaBH4/HOAc reduction of 3‑acetyloxindole (74% yield) [1]. This one‑step transformation avoids the need for separate alkyl halide introduction and is compatible with standard batch processing equipment.

Antimalarial Reference Compound for Hematin Polymerization Screens

Parasitology groups conducting hematin polymerization high‑throughput screens can use 3‑acetyloxindole (Ro 90‑2341) as a low‑potency reference compound (IC50 = 14 µM in hematin polymerization; IC50 = 28.5 µM against P. falciparum) [1]. Its well‑characterized weak activity and lack of HeLa cytotoxicity make it suitable for calibrating assay sensitivity and establishing hit‑selection thresholds.

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